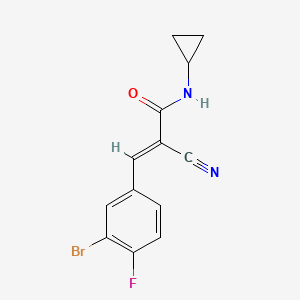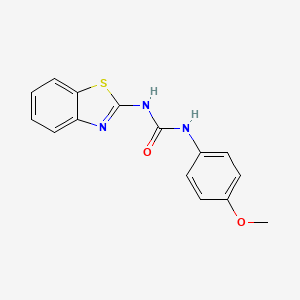
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule that belongs to the acrylamide family of compounds. It has a molecular weight of 319.24 g/mol and a chemical formula of C15H13BrFNO.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been used as a tool to study the mechanism of protein trafficking and secretion in cells. In neuroscience, this compound has been used to study the role of the Golgi apparatus in the formation and maintenance of synapses. This compound has also been used as a tool to study the mechanism of action of various drugs.
Wirkmechanismus
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide exerts its effects by inhibiting the function of the Golgi apparatus, a cellular organelle that is involved in the processing and sorting of proteins and lipids. This compound disrupts the structure of the Golgi apparatus by preventing the formation of COPI-coated vesicles, which are responsible for the transport of proteins and lipids from the Golgi to the endoplasmic reticulum. This disruption leads to the accumulation of proteins and lipids in the Golgi and the inhibition of protein secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway, a process that leads to the fragmentation of DNA and the breakdown of cellular components. This compound also inhibits the secretion of various cytokines and growth factors, which are involved in the regulation of cell growth and differentiation. In neurons, this compound disrupts the formation and maintenance of synapses by inhibiting the transport of synaptic vesicles and the recycling of synaptic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations in lab experiments. It is toxic to cells at high concentrations and can induce cell death. This compound also has a short half-life in vivo, which limits its usefulness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide. One area of research is the development of this compound derivatives with improved stability and potency. Another area of research is the identification of new targets for this compound, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs could enhance the efficacy of existing therapies. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could improve its usefulness in vivo.
Synthesemethoden
The synthesis of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide involves the reaction of 3-bromo-4-fluoroaniline with ethyl cyanoacetate, followed by the addition of cyclopropylamine. The resulting product is then purified using column chromatography. The yield of this compound obtained through this method is around 50-60%.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-6-8(1-4-12(11)15)5-9(7-16)13(18)17-10-2-3-10/h1,4-6,10H,2-3H2,(H,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQTFSDOOFFQQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)





![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)

